6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS 39267-74-8) is a highly stable, commercially critical pyrimidine intermediate utilized extensively in the pharmaceutical and fine chemical industries. It serves as the primary structural precursor for the synthesis of folic acid (Vitamin B9), methotrexate, acyclovir, and various pterin derivatives [1]. As a sulfate salt, it presents as a white to off-white crystalline powder that overcomes the severe handling limitations of its highly reactive free base [2]. Procurement teams prioritize this specific salt form due to its exceptional shelf-life, controlled aqueous solubility, and ability to deliver high-purity pyrimidine cores without the premature oxidative degradation common to amine-rich heterocycles [3].
Substituting the sulfate salt with the generic free base (2,4,5-triamino-6-hydroxypyrimidine) or other highly soluble salts leads to catastrophic failures in both procurement storage and downstream manufacturing [1]. The free base is notoriously unstable in the presence of atmospheric oxygen, rapidly oxidizing to form dark, complex polymeric impurities that permanently contaminate the material [2]. Furthermore, the free base exhibits excessive aqueous solubility, making it difficult to control the reaction kinetics during multi-component condensations [1]. By utilizing the low-solubility sulfate salt, manufacturers can safely store the precursor and employ a controlled, base-mediated in situ release of the active pyrimidine, ensuring high yields and preventing premature degradation [3].
6-Hydroxy-2,4,5-triaminopyrimidine is highly electron-rich and susceptible to rapid air oxidation. When stored under ambient conditions, the free base rapidly discolors, turning dark or black due to oxidative polymerization, which leads to a severe drop in assay purity [1]. In contrast, the sulfate salt form effectively protonates the reactive amine centers and stabilizes the crystal lattice, resulting in near-zero oxidative degradation over extended storage periods [2]. This stabilization allows the sulfate salt to remain a white to off-white powder, preserving greater than 98% purity for months [1].
| Evidence Dimension | Oxidative degradation rate under ambient air |
| Target Compound Data | Sulfate salt exhibits near-zero degradation, maintaining >98% purity and white/off-white color |
| Comparator Or Baseline | Free base (2,4,5-triamino-6-hydroxypyrimidine) rapidly oxidizes, turning dark/black with significant purity loss |
| Quantified Difference | Complete prevention of ambient oxidative polymerization in the sulfate salt compared to the free base |
| Conditions | Ambient atmospheric storage |
Procurement teams must select the sulfate salt to guarantee long-term shelf life and prevent the introduction of dark, oxidized impurities into sensitive API manufacturing workflows.
In complex multi-component reactions like the synthesis of folic acid, the immediate presence of the highly reactive free base leads to rapid side reactions and decomposition before the desired condensation can occur[1]. The sulfate salt features an aqueous solubility that is orders of magnitude lower than the free base[1]. During synthesis, the sulfate salt is suspended in water, and a mild base is added dropwise. This gradually neutralizes the sulfate, releasing the highly soluble and reactive free base in situ at a controlled rate[2]. This controlled release mechanism drastically reduces by-product formation and increases the overall yield of the target active pharmaceutical ingredient[1].
| Evidence Dimension | Aqueous solubility and reaction availability |
| Target Compound Data | Sulfate salt has very low aqueous solubility, acting as a stable solid reservoir |
| Comparator Or Baseline | Free base is highly soluble in water, reacting indiscriminately if added all at once |
| Quantified Difference | The low solubility of the sulfate salt enables a controlled, base-mediated release, whereas the free base's high solubility causes uncontrolled kinetic spikes |
| Conditions | Aqueous condensation reactions (e.g., with trichloroacetone and p-aminobenzoylglutamic acid) |
The low solubility of the sulfate salt is a critical process engineering feature that allows manufacturers to control reaction rates and maximize API yields.
The isolation of amine-rich pyrimidines from catalytic hydrogenation mixtures is notoriously difficult due to their high water solubility and sensitivity to air during concentration [1]. By introducing sulfuric acid to the post-hydrogenation aqueous mixture, 6-hydroxy-2,4,5-triaminopyrimidine sulfate is formed. Because of its low solubility at acidic pH 1 to 2, it precipitates cleanly as a highly crystalline solid. This direct precipitation avoids the need for complex, loss-heavy solvent extractions or evaporations required to isolate the free base, routinely achieving isolated purities of 98.3% or higher .
| Evidence Dimension | Isolation efficiency and final purity |
| Target Compound Data | Sulfate salt precipitates directly from aqueous reaction mixtures at pH 1-2, yielding >98.3% purity |
| Comparator Or Baseline | Free base requires complex concentration/extraction, suffering from yield losses and oxidation during isolation |
| Quantified Difference | Direct, high-yield precipitation for the sulfate salt vs. high-loss, oxidation-prone isolation for the free base |
| Conditions | Post-hydrogenation workup of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine |
Procuring a compound that is easily isolated via precipitation ensures a more reliable, cost-effective supply chain with consistently high batch-to-batch purity.
Directly leveraging the controlled solubility and in situ release kinetics of the sulfate salt, this compound is the industry-standard precursor for folic acid. It is suspended in water and reacted with 1,1,3-trichloroacetone and N-(4-aminobenzoyl)-L-glutamic acid under base-mediated neutralization, ensuring high yields and minimizing oxidative by-products [1].
The high purity and oxidative stability of the sulfate salt make it an essential starting material for synthesizing the purine and pyrimidine cores required for broad-spectrum antivirals like acyclovir. The stable salt form ensures that no polymeric impurities are carried over into the final pharmaceutical product .
Research and industrial synthesis of pteridines require pristine diamino-pyrimidine precursors. The exceptional shelf-life and oxidation resistance of the sulfate salt prevent the formation of dark oxidative contaminants that typically poison the delicate condensation reactions used to build pterin rings [2].
Irritant